4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-3,5-6,12H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADRONEMSSJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,2,3,6 Tetrahydropyridin 4 Yl Pyridine and Its Derivatives
Direct Synthetic Methodologies for 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
Direct synthetic routes to this compound often involve the construction of the tetrahydropyridine (B1245486) ring from acyclic precursors or the modification of existing pyridine (B92270) rings. One common approach involves the partial reduction of a bipyridine precursor. Another strategy relies on the latent nucleophilicity of 4-alkylpyridines, which can be transformed into nucleophilic alkylidene dihydropyridines. researchgate.net These intermediates can then react with an electrophilic pyridine source, followed by a transfer hydrogenation to yield the target compound. researchgate.net
Advanced Synthetic Strategies for the Tetrahydropyridinyl Pyridine Core and its Derivatives
Modern organic synthesis has provided a toolkit of advanced strategies for the efficient and often stereoselective construction of the tetrahydropyridinyl pyridine core. These methods, including cross-coupling reactions, N-alkylation, and various cyclization strategies, offer significant advantages in terms of scope and complexity of the accessible molecules.
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been widely applied to the synthesis of biaryl and heterobiaryl systems, including derivatives of this compound. core.ac.ukorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. nih.govacs.org For instance, tetrahydropyridine-2-boronic acid pinacol esters have been successfully coupled with various aryl and heteroaryl bromides and triflates under palladium catalysis to produce 2-substituted piperidines in good to excellent yields. acs.org
A notable application is the synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines, where a triflate precursor is coupled with (hetero)aryl boronic acids or esters. nih.gov The use of catalysts like Pd(OAc)2 with ligands such as XPhos has proven effective for this transformation. nih.gov These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Tetrahydropyridine-derived vinyl triflate | Arylboronic acid | Pd(OAc)2 / XPhos | Aryl-substituted tetrahydropyridine | nih.gov |
| δ-valerolactam-derived vinyl boronate | Aryl bromide | Palladium catalyst | 2-Aryl-substituted piperidine | acs.org |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | Substituted aminobipyridine | organic-chemistry.org |
N-Alkylation Approaches
N-alkylation is a fundamental transformation for modifying the nitrogen atom of the tetrahydropyridine ring, allowing for the introduction of a wide variety of substituents. This can be achieved using various alkylating agents under basic conditions. For instance, the alkylation of imidazopyridines has been successfully carried out using reagents like 4-methoxybenzyl chloride in the presence of anhydrous K2CO3 in DMF. fabad.org.tr
A distinct approach to C4-alkylation of pyridines involves a dearomatization-rearomatization sequence. nih.gov Pyridine N-activation, for example with N-triazinylpyridinium salts, enables the formation of dearomatized pyridylphosphonium ylide intermediates which can then undergo a Wittig olefination with aldehydes to introduce an alkyl group at the 4-position. nih.gov Another strategy involves the use of N-aminopyridinium salts, which can undergo arylation followed by a self-limiting alkylation to produce secondary amines. chemrxiv.org
Cyclization and Multi-Component Reactions
Cyclization and multi-component reactions (MCRs) represent highly efficient strategies for the construction of the tetrahydropyridine ring system, often in a single step from simple precursors. chemmethod.comacsgcipr.org These reactions are atom-economical and can generate molecular complexity rapidly. chemmethod.com
One-pot multi-component reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. beilstein-journals.org Variations of this method have been developed using different catalysts and reaction conditions, including microwave irradiation, to improve yields and reduce reaction times. beilstein-journals.orgresearchgate.net For instance, a pseudo-six-component synthesis of tetrahydrodipyrazolopyridines has been reported using the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and urea, with urea serving as an in-situ source of ammonia. chemmethod.com
The Pictet-Spengler reaction is another powerful cyclization method used to synthesize tetrahydrofuro[3,2-c]pyridines, which are structurally related to the tetrahydropyridine core. nih.gov This reaction involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization. nih.gov
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pseudo-six-component reaction | Aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, urea | [Zn-2BSMP]Cl2 | Tetrahydrodipyrazolopyridine | chemmethod.com |
| Triple-domino Michael/aza-Henry/cyclization | 1,3-dicarbonyl compounds, β-nitroolefins, aldimines | Quinine-derived squaramide | Substituted tetrahydropyridine | acs.org |
| Pictet–Spengler reaction | 2-(5-methylfuran-2-yl)ethanamine, aromatic aldehydes | Acid-catalyzed | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
| Bohlmann–Rahtz pyridine synthesis | Enamine, ethynyl carbonyl compound | Brønsted acid, microwave flow reactor | Trisubstituted pyridine | beilstein-journals.org |
Diels-Alder Reactions for Tetrahydropyridine System Construction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings and has been adapted for the synthesis of tetrahydropyridines. mdpi.com The aza-Diels-Alder reaction, where a nitrogen atom is incorporated into the diene or dienophile, is particularly relevant. nih.gov
Inverse-electron-demand aza-Diels-Alder reactions of azadienes with β-enacarbamates, catalyzed by a chiral bifunctional phosphoric acid, can produce densely functionalized chiral 4,5,6-trisubstituted 1,4,5,6-tetrahydropyridines. Another approach involves the reaction of 1,2-dihydropyridines with α-acyloxyacroleins, catalyzed by a chiral primary ammonium salt, to afford key intermediates for alkaloid synthesis. rsc.org The use of chiral catalysts allows for the enantioselective synthesis of these important heterocyclic scaffolds. mdpi.comrsc.org
Transition Metal-Catalyzed Syntheses, including Dihapto-Coordination
Transition metal catalysis offers a broad spectrum of transformations for the synthesis of pyridines and their reduced derivatives. acsgcipr.orgecampus.com These methods often proceed through novel mechanistic pathways, enabling the construction of highly substituted and complex structures. nih.gov
A particularly elegant strategy involves the dihapto-coordination of a pyridine ring to a transition metal fragment, which activates the otherwise aromatic ring towards nucleophilic attack. nih.govacs.orgmdpi.com For example, dihapto-coordinate 1,2-dihydropyridine complexes of the metal fragment {WTp(NO)(PMe3)} (where Tp = tris(pyrazolyl)borate) can undergo protonation at C6 followed by regioselective amination at C5. nih.govmdpi.com This addition occurs stereoselectively anti to the metal center, producing exclusively cis-disubstituted products. nih.govmdpi.com This methodology has been utilized in the stereoselective synthesis of highly functionalized tetrahydropyridines from pyridine borane. acs.orgnih.gov
Rhodium-catalyzed reactions have also been employed in a cascade process involving C–H activation, alkyne coupling, electrocyclization, and subsequent reduction to afford highly substituted 1,2,3,6-tetrahydropyridines in high yields and diastereoselectivities. nih.gov
Synthesis of Key Precursors and Intermediates for the this compound Structure
The construction of the this compound scaffold relies on the strategic synthesis of key precursors and intermediates that can be coupled together efficiently. Among the most versatile and widely used intermediates in modern organic chemistry are organoboron compounds, particularly boronic acids and their corresponding pinacol esters. mdpi.comnih.govchemicalbook.com These compounds are crucial building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comsigmaaldrich.com Their stability, low toxicity, and functional group tolerance make them ideal for complex molecular synthesis. nih.gov
Boronic Acid and Pinacol Ester Derivatives
The synthesis of boronic acid and pinacol ester derivatives of both the pyridine and the tetrahydropyridine moieties are fundamental strategies for accessing the target structure. These intermediates can be prepared through several established methodologies, including metal-halogen exchange followed by borylation or transition metal-catalyzed cross-coupling reactions. arkat-usa.org
One of the most common approaches for creating pyridinylboronic acids involves the reaction of a halopyridine with an organometallic reagent (organolithium or Grignard reagent) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate. arkat-usa.orgchemicalbook.comorgsyn.org For instance, pyridine-4-boronic acid can be synthesized from 4-bromopyridine. The process involves a lithium-halogen exchange using n-butyllithium at -78 °C, followed by reaction with trimethyl borate. chemicalbook.com Subsequent acidic workup yields the desired boronic acid. chemicalbook.com
Alternatively, palladium-catalyzed cross-coupling reactions of halopyridines with diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), provide a direct route to the corresponding boronic esters. nih.gov This method is often preferred due to its milder reaction conditions and broader functional group compatibility.
A critical intermediate for the synthesis of the target compound is the boronic ester of the N-protected tetrahydropyridine ring, such as N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. This precursor allows for the introduction of the tetrahydropyridine moiety in a controlled manner. The synthesis of this intermediate typically involves the palladium-catalyzed borylation of a corresponding vinyl triflate or halide. This N-Boc protected pinacol ester is a stable, solid compound that is widely utilized in Suzuki-Miyaura cross-coupling reactions to link the tetrahydropyridine core to various aryl or heteroaryl partners. sigmaaldrich.com
The table below summarizes key synthetic approaches for these vital precursors.
| Precursor Compound | Starting Material | Key Reagents | Method | Reference |
| Pyridine-4-boronic acid | 4-Bromopyridine | 1. n-Butyllithium 2. Trimethyl borate 3. HCl | Halogen-Metal Exchange & Borylation | chemicalbook.com |
| N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(OAc)₂), Ligand | Palladium-Catalyzed Borylation | nih.gov |
| 3-Pyridylboronic acid | 3-Bromopyridine | 1. n-Butyllithium 2. Triisopropyl borate | Halogen-Metal Exchange & Borylation | orgsyn.org |
Once synthesized, these boronic acid and pinacol ester derivatives serve as the linchpins in the final assembly of the this compound structure via Suzuki-Miyaura coupling. For example, coupling N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester with a suitable halopyridine (e.g., 4-bromopyridine), followed by deprotection of the Boc group, would yield the target compound.
Advanced Structural Elucidation and Conformational Analysis of 4 1,2,3,6 Tetrahydropyridin 4 Yl Pyridine and Its Analogues
X-ray Crystallographic Studies of Related Tetrahydropyridine (B1245486) Structures
The precise geometry of the tetrahydropyridine ring and its substituents is defined by specific bond lengths and angles. In the analogue structure FTEAA, the torsional angles (dihedral angles) within the tetrahydropyridine ring are crucial for defining its conformation. acs.org These angles describe the twist around the bonds of the ring and are fundamental to understanding its three-dimensional shape.
| Atoms Involved in Torsion Angle | Angle (°) |
|---|---|
| C(5)–N(1)–C(1)–C(2) | 37.1 (2) |
| N(1)–C(1)–C(2)–C(3) | -46.8 (2) |
| C(1)–C(2)–C(3)–C(4) | 2.7 (2) |
| C(2)–C(3)–C(4)–C(5) | 49.0 (2) |
| C(1)–N(1)–C(5)–C(4) | 12.6 (2) |
| C(3)–C(4)–C(5)–N(1) | -55.94 (19) |
The tetrahydropyridine ring is not planar and can adopt several conformations. In the studied analogue FTEAA, the ring adopts a "flatted boat" conformation. acs.org This is substantiated by the puckering of atoms C1 and C4, which are displaced by 0.5010 (3) Å and 0.6573 (3) Å, respectively, from the least-squares plane defined by atoms C2, C3, C5, and N1. acs.org The total puckering amplitude for the ring was determined to be 0.681 (2) Å. acs.org
While the half-chair conformation is common for six-membered unsaturated rings, other conformations are also observed in tetrahydropyridine derivatives. Analysis of structures in the Cambridge Structural Database (CSD) shows that the tetrahydropyridine ring can also adopt a boat or a twisted chair conformation in different molecular contexts. acs.org This conformational flexibility is an important characteristic of the tetrahydropyridine moiety.
Aromatic systems, by definition, require a planar, cyclic, and conjugated array of p-orbitals. libretexts.orgucalgary.ca In molecules containing both a non-planar tetrahydropyridine ring and aromatic substituents, the aromatic rings themselves are expected to be planar. This is confirmed in the crystallographic study of the analogue FTEAA, which contains several substituted phenyl rings. acs.org
The planarity of these rings is confirmed by the small root mean square deviations of the constituent atoms from their respective least-squares planes. acs.org The planarity of aryl groups can have a decisive effect on the photophysical properties of the molecule. mdpi.com For instance, in the terpyridine derivative 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the structure is essentially planar, with small dihedral angles between the central pyridinyl ring and the adjacent phenolic and pyridine (B92270) rings (5.03°, 6.05°, and 12.2°). redalyc.orgresearchgate.net This near-planarity facilitates π-electronic delocalization across the aromatic system. researchgate.net
| Aromatic Group | Root Mean Square Deviation (Å) |
|---|---|
| Phenyl ring B (C6–C11) | 0.0087 |
| 4-Fluoroaniline group D (C16–C21/N2/F4) | 0.0171 |
| Phenyl ring E (C22–C27) | 0.0039 |
| Fluorophenyl ring F (C29–C34/F8) | 0.0076 |
Computational Chemistry and Molecular Modeling in the Investigation of 4 1,2,3,6 Tetrahydropyridin 4 Yl Pyridine and Its Derivatives
Molecular Docking Analyses for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to understand the interactions between a ligand, such as a derivative of 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine, and a protein's active site. physchemres.org The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity of the ligand to its target. nih.gov
In the context of this compound derivatives, molecular docking studies have been instrumental in evaluating their potential as inhibitors for various enzymes. For instance, studies have shown that pyridine (B92270) derivatives can be docked into the active sites of proteins like cyclin-dependent kinases (CDK2, CDK4, and CDK6) to predict their inhibitory potential. nih.gov The binding energy, often expressed in kcal/mol, is a key metric obtained from docking simulations, with lower values indicating a more stable protein-ligand complex. nih.govtubitak.gov.tr
The interactions identified through molecular docking are crucial for understanding the structure-activity relationship (SAR) of these compounds. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. amazonaws.com For example, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's active site. Visualization tools are often employed to analyze these interactions in 2D and 3D, providing a detailed picture of how the ligand fits into the binding pocket. amazonaws.com
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyridine Derivative 5m | Kinesin Eg5 | -9.52 | GLU116, GLY117 |
| Pyridine Derivative 4r | Kinesin Eg5 | -7.67 | GLU116, GLY117 |
| LRDPSO Complex | Protein 1B58 | -25.09 | ASP419, GLU229 |
| LGA Complex | Protein 1B58 | -12.74 | Not Specified |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. wikipedia.org The HOMO is the orbital that is most available to donate electrons, while the LUMO is the most available to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound and its derivatives, FMO analysis can provide valuable information about their electronic properties. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack. For example, in many pyridine derivatives, the electron density of the HOMO is often localized on the pyridine ring, making it susceptible to electrophilic attack. Conversely, the LUMO may be distributed over the substituent groups, indicating potential sites for nucleophilic attack. researchgate.net
The energies of the HOMO and LUMO are also important parameters. A higher HOMO energy indicates a better electron-donating ability, while a lower LUMO energy suggests a better electron-accepting ability. These parameters are crucial in understanding the interactions of these molecules with biological targets, as they can influence charge transfer processes. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyridine | -8.78 | -0.5 (approx.) | 8.28 (approx.) |
| Pyrazine | -9.2 (approx.) | -1.0 (approx.) | 8.2 (approx.) |
| Pyrimidine (B1678525) | -9.5 (approx.) | -0.8 (approx.) | 8.7 (approx.) |
| Pyridazine | -9.0 (approx.) | -0.7 (approx.) | 8.3 (approx.) |
Calculations of Electrostatic Potential and Non-Covalent Interactions
The electrostatic potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its interactions with other molecules. The ESP map shows regions of positive and negative potential on the molecule's surface, which correspond to areas that are likely to be involved in electrostatic interactions. For this compound derivatives, the nitrogen atom of the pyridine ring typically exhibits a region of negative electrostatic potential, making it a likely site for hydrogen bonding or coordination with metal ions.
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the binding of ligands to proteins. researchgate.net Computational methods can be used to identify and quantify these interactions. For instance, the reduced density gradient (RDG) analysis is a technique that can visualize and characterize non-covalent interactions based on the electron density and its derivatives. researchgate.net This analysis can reveal the presence of attractive (hydrogen bonds, van der Waals) and repulsive interactions within the protein-ligand complex.
Understanding these interactions is essential for rational drug design, as it allows for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target protein.
C-H Bond Dissociation Energy Estimations
The bond dissociation energy (BDE) is the energy required to break a specific bond in a molecule homolytically, resulting in the formation of two radicals. libretexts.org For this compound and its derivatives, the C-H BDE is an important parameter for assessing the molecule's stability and its susceptibility to radical-mediated reactions.
The C-H bonds in the tetrahydropyridine (B1245486) ring are generally weaker than those in the pyridine ring due to the sp3 hybridization of the carbon atoms. The BDE of a particular C-H bond can be influenced by the surrounding chemical environment. For example, the presence of adjacent heteroatoms or double bonds can stabilize the resulting radical, thereby lowering the BDE.
Computational methods, such as density functional theory (DFT), can be used to estimate C-H BDEs with reasonable accuracy. ul.pt These calculations can help to identify the most labile C-H bonds in the molecule, which are the most likely sites for oxidation or other radical-initiated processes. This information is particularly relevant in the context of metabolism and toxicology.
| Bond | BDE (kJ/mol) |
|---|---|
| CH₃-H | 439.3 ± 0.4 |
| CH₃CH₂-H | 423.0 ± 1.7 |
| (CH₃)₂CH-H | 410.5 ± 2.9 |
| (CH₃)₃C-H | 400.4 ± 2.9 |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can provide a wealth of information about this compound and its derivatives, including their optimized geometries, vibrational frequencies, and electronic properties. nih.gov
One of the key applications of DFT is the calculation of molecular orbitals and their energies, which is the basis for FMO analysis. redalyc.org DFT can also be used to calculate the electrostatic potential, which provides insights into the charge distribution and reactivity of the molecule. nih.gov Furthermore, DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and infrared absorption spectra, which can be compared with experimental data to validate the computational model. aps.org
In the study of ligand-protein interactions, DFT can be used to perform quantum mechanics/molecular mechanics (QM/MM) calculations. In this approach, the ligand and the active site of the protein are treated with a high level of quantum mechanics (DFT), while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for a more accurate description of the electronic effects involved in the binding process.
Three-Dimensional (3D) Protein Modeling
In cases where the experimental 3D structure of a target protein is not available, computational methods can be used to generate a model of its structure. Homology modeling is a widely used technique for this purpose, which relies on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov
The process of homology modeling involves several steps:
Template selection: Identifying one or more proteins with known experimental structures that are homologous to the target protein.
Sequence alignment: Aligning the sequence of the target protein with the sequence of the template(s).
Model building: Building a 3D model of the target protein based on the alignment and the template structure(s).
Model refinement and validation: Optimizing the geometry of the model and assessing its quality using various validation tools.
Once a reliable 3D model of the target protein has been generated, it can be used for molecular docking studies with this compound and its derivatives. This allows for the investigation of ligand-protein interactions even in the absence of an experimentally determined protein structure, thereby facilitating structure-based drug design. nih.gov
Comprehensive Structure Activity Relationship Sar Analyses of 4 1,2,3,6 Tetrahydropyridin 4 Yl Pyridine Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine derivatives can be significantly modulated by the introduction of various substituents on both the pyridine (B92270) and tetrahydropyridine (B1245486) rings. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Modifications on the Pyridine Ring
The pyridine ring serves as a key interaction moiety in many derivatives, and its substitution pattern is a critical determinant of biological activity. Research has shown that the nature and position of substituents can dramatically alter the pharmacological effects.
For instance, in the context of antiproliferative activity, the presence of specific functional groups on the pyridine ring has been found to be advantageous. A study on various pyridine derivatives revealed that the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance their activity against cancer cell lines. Conversely, the introduction of halogen atoms or bulky groups on the pyridine ring often leads to a decrease in antiproliferative potency. This suggests that substituents capable of participating in hydrogen bonding and those with specific electronic properties are favorable for this particular biological effect.
In a different therapeutic area, the substitution on the pyridine ring of certain derivatives was shown to be critical for their affinity to adenosine (B11128) receptors. Specifically, pyridine derivatives bearing a 4-alkyl substituent were able to maintain affinity for these receptors, whereas those with a 4-phenyl group did not exhibit the same interaction. This highlights the sensitivity of the receptor binding pocket to the steric and electronic nature of the substituent at the 4-position of the pyridine ring.
| Ring Modification | Substituent | Impact on Biological Activity |
| Pyridine Ring | -OCH3, -OH, -C=O, -NH2 | Enhanced antiproliferative activity |
| Halogens, Bulky Groups | Decreased antiproliferative activity | |
| 4-Alkyl Group | Maintained affinity for adenosine receptors | |
| 4-Phenyl Group | Diminished affinity for adenosine receptors |
Substitutions on the Tetrahydropyridine Moiety
The partially saturated tetrahydropyridine ring offers multiple sites for substitution, providing another avenue to fine-tune the pharmacological properties of the parent compound. Modifications at the nitrogen atom and the carbon atoms of this ring have been extensively explored.
Studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) analogs, which share the tetrahydropyridine core, have investigated the impact of various substituents at the C-4 position. The introduction of heteroatom-linked groups at this position was found to significantly influence their properties as monoamine oxidase B (MAO-B) substrates. For example, a 1-methyl-4-phenoxy-1,2,3,6-tetrahydropyridine analog was identified as an excellent substrate for MAO-B. nih.gov This indicates that the nature of the group at C-4 is a key determinant of enzyme recognition and metabolism.
| Ring Modification | Substituent Type | Example of Impact |
| Tetrahydropyridine Moiety | C-4 Heteroatom-linked groups | Excellent MAO-B substrate activity (e.g., 4-phenoxy) nih.gov |
| N-Acyl groups | Potential anti-inflammatory activity (e.g., N-benzoylamino) | |
| Varied Substituents | Broad spectrum of pharmacological activities including anticancer effects bohrium.com |
Bioisosteric Replacements and Their Influence on Pharmacological Profiles (e.g., Indole (B1671886)/Azaindole Scaffolds)
Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of a functional group or a whole scaffold with another that has similar physical and chemical properties, leading to a similar biological response. In the context of this compound derivatives, replacing the pyridine ring with bioisosteres such as indole or azaindole scaffolds can significantly impact the pharmacological profile.
Azaindoles, also known as pyrrolopyridines, are well-established bioisosteres of both indole and purine (B94841) systems. pharmablock.com The position of the nitrogen atom in the pyridine ring of the azaindole can modulate potency and physicochemical properties. pharmablock.com For instance, in one study, replacing an indole core with 4-azaindole (B1209526) and 7-azaindole (B17877) resulted in improved efficacy, while 5-azaindole (B1197152) and 6-azaindole (B1212597) led to reduced efficacy. pharmablock.com Notably, all four azaindole isomers demonstrated significantly enhanced aqueous solubility and metabolic stability compared to the parent indole compound. pharmablock.com This highlights the potential of azaindole scaffolds to improve the drug-like properties of pyridine-containing compounds.
The rationale behind using indole and its bioisosteres lies in their ability to mimic the pyridine ring in terms of size, shape, and electronic distribution, while offering different hydrogen bonding patterns and metabolic profiles. For example, the replacement of an indole moiety with a 7-azaindazole in the development of PI3K/mTOR dual inhibitors resulted in a compound with excellent inhibitory activity. This demonstrates the successful application of this strategy in generating potent and selective inhibitors.
While direct examples of indole/azaindole replacement for the pyridine in this compound are not extensively documented in the provided search results, the principles of bioisosterism strongly suggest that such modifications would lead to novel pharmacological profiles. The ability of azaindoles to offer an additional hydrogen bond acceptor can translate to higher binding affinity and potency. pharmablock.com
| Bioisosteric Replacement | Parent Scaffold | Bioisostere | Impact on Pharmacological Profile |
| Pyridine Ring | Indole | 4-Azaindole, 7-Azaindole | Improved efficacy, enhanced solubility and metabolic stability pharmablock.com |
| Indole | 5-Azaindole, 6-Azaindole | Reduced efficacy, enhanced solubility and metabolic stability pharmablock.com | |
| Indole | 7-Azaindazole | Excellent PI3K/mTOR dual inhibitory activity |
Stereochemical Considerations and Their Role in Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties. For derivatives of this compound that possess stereogenic centers, the spatial arrangement of substituents is a critical factor in determining their interaction with chiral biological targets such as receptors and enzymes.
The synthesis of tetrahydropyridines can lead to the formation of multiple stereoisomers, and their separation and individual biological evaluation are often necessary to identify the most active and safe candidate. nih.gov For example, in the case of 1,4-dihydropyridines, which are structurally related to tetrahydropyridines, enantiomers often display different, and sometimes even opposite, pharmacological activities. mdpi.com This is because the three-dimensional structure of the drug molecule must be complementary to the binding site of its biological target.
The diastereoselective synthesis of highly substituted 1,2,3,6-tetrahydropyridines has been achieved through methods like C–H activation–cyclization–reduction cascades, yielding products with high diastereomeric purity. nih.gov The stereochemical outcome of such reactions can be rationalized by considering the transition state geometries, where factors like allylic strain influence the preferred conformation and the direction of bond formation. nih.gov
While specific studies detailing the stereochemical SAR of this compound derivatives are not abundant in the provided search results, the general principles of stereopharmacology are highly applicable. The resolution of racemic mixtures of 4-aryl-1,4-dihydropyridines and related compounds has been successfully achieved using chiral chromatography, allowing for the investigation of the biological activities of individual enantiomers. nih.gov It is well-established that for many classes of drugs, one enantiomer is significantly more potent or has a better safety profile than the other.
Correlation between Structural Features and Receptor Selectivity or Enzyme Inhibition
The structural features of this compound derivatives are intimately linked to their ability to selectively interact with specific receptors or inhibit enzymes. By systematically modifying the scaffold, medicinal chemists can achieve a high degree of selectivity, which is often a key requirement for a successful therapeutic agent.
For instance, studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have demonstrated that subtle structural changes can lead to significant differences in their affinity for various subtypes of adenosine receptors. The inclusion of a 6-phenyl group in a dihydropyridine (B1217469) derivative was found to enhance its selectivity for the A3 adenosine receptor over A1 and A2A receptors, as well as L-type calcium channels. researchgate.net This highlights how a specific substituent can confer a high degree of receptor selectivity.
In the realm of enzyme inhibition, the development of selective inhibitors is crucial to minimize off-target effects. The design of novel bohrium.comnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors showcases the importance of structural modifications in achieving selectivity. One compound from this series demonstrated high activity against c-Met and was highly selective, showing no effect on 59 other kinases. nih.gov This selectivity is attributed to the specific interactions of the molecule with the c-Met kinase domain, which are governed by its unique structural and electronic features.
Furthermore, research on dopamine (B1211576) receptor ligands has shown that selectivity for different receptor subtypes (e.g., D2R vs. D3R) can be achieved by exploiting differences in the receptor binding pockets. The interaction of ligands with a secondary binding pocket has been proposed as a mechanism for achieving subtype selectivity. This underscores the importance of a detailed understanding of the target structure in designing selective ligands based on the this compound scaffold.
| Target | Structural Modification | Effect on Selectivity/Inhibition |
| Adenosine Receptors | Inclusion of a 6-phenyl group in a dihydropyridine ring | Enhanced selectivity for A3 subtype over A1 and A2A researchgate.net |
| c-Met Kinase | Specific bohrium.comnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold | High selectivity for c-Met over 59 other kinases nih.gov |
| Dopamine Receptors | Ligand interaction with a secondary binding pocket | Subtype selectivity (e.g., D3R over D2R) |
Methodological Advancements in the Preclinical Study of 4 1,2,3,6 Tetrahydropyridin 4 Yl Pyridine
In Vitro Biological Assay Development
The development of in vitro biological assays has been crucial for studying the cellular and molecular effects of 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine and its analogs. These assays provide controlled environments to investigate specific biological processes without the complexities of a whole organism. For instance, researchers have utilized rat brain preparations to conduct neurochemical investigations in vitro. nih.gov
Studies on rat striatal slices prelabeled with [3H]dopamine have been employed to understand the compound's impact on dopamine (B1211576) dynamics. In such assays, treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at concentrations from 10⁻⁸ M to 10⁻⁶ M led to a decrease in both basal and electrically stimulated tritium (B154650) outflow. nih.gov Conversely, a higher concentration of 10⁻⁵ M resulted in an increased outflow. nih.gov Chromatographic analysis of the outflow revealed that the decrease was primarily due to a reduced level of the dopamine metabolite [3H]3,4-dihydroxyphenylacetic acid (DOPAC), while the increase was attributed to a significant release of [3H]dopamine. nih.gov These effects were largely nullified in the presence of nomifensine, indicating the involvement of dopamine uptake transporters. nih.gov
Furthermore, in vitro assays using crude mitochondrial preparations from rat brains have been instrumental in demonstrating the inhibitory effects of MPTP on the oxidative deamination of [3H]dopamine. nih.gov These studies have shown that MPTP acts as a non-competitive inhibitor of monoamine oxidase (MAO) with an apparent Ki value of 4.5 microM. nih.gov The development of such in vitro systems allows for the precise characterization of the compound's interaction with specific enzymes and cellular components.
In Vivo Preclinical Pharmacological Models (e.g., Animal Models for Neurological Disorders)
Animal models have been indispensable in studying the neurotoxic effects of this compound derivatives, particularly in the context of Parkinson's disease (PD). The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to various animal species, including mice, non-human primates, and rats, has been shown to replicate many of the key pathological features of PD. researchgate.netnih.govresearchgate.netnih.gov These models are critical for investigating the pathogenesis of the disease and for the preclinical evaluation of potential therapeutic agents. researchgate.net
The MPTP-lesioned mouse and nonhuman primate models are among the most widely used and well-characterized neurotoxin-based paradigms for PD research. researchgate.netnih.gov Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta, a hallmark of Parkinson's disease. researchgate.netresearchgate.net This selective neurotoxicity is a key advantage of the MPTP model, as it induces a syndrome in humans that is virtually identical to PD. researchgate.netresearchgate.net
The development of these in vivo models has allowed for detailed investigation into the biochemical cascade of events triggered by MPTP, including energy failure and oxidative stress. researchgate.net Furthermore, these models have been crucial in studying the dose-dependent and age-dependent neurotoxic effects of the compound. nih.gov For example, studies in rats have shown that repeated administration of MPTP results in significant and lasting depletion of striatal dopamine. nih.gov The use of these models continues to be a cornerstone of preclinical research into neurodegenerative disorders. researchgate.netresearchgate.netnih.gov
Radioligand Binding Affinity Determinations
Radioligand binding assays are a powerful tool for characterizing the interaction of compounds with specific receptors. In the context of this compound and its derivatives, these assays have been pivotal in understanding their effects on the dopaminergic system. Studies have utilized radiolabeled ligands, such as [3H]spiroperidol, to investigate changes in dopamine receptor density and affinity following exposure to these compounds.
Research in C57BL/6 mice, a strain highly sensitive to the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has demonstrated the impact of the compound on striatal dopamine receptors. nih.gov Despite a significant MPTP-induced reduction in striatal dopamine concentration by 90%, these studies found no associated changes in the receptor density (Bmax) or the apparent dissociation constant (Kd) of [3H]spiroperidol binding to dopamine D2 receptors. nih.govjohnshopkins.edu This suggests that while the presynaptic dopaminergic terminals are severely damaged, the postsynaptic dopamine receptors may remain intact. nih.gov
However, other studies have reported a transient increase in the number of dopamine D2 receptors labeled by [3H]spiroperidol following MPTP administration in mice. johnshopkins.edu This hypersensitivity was observed to be temporary, with binding levels returning to control values over time. johnshopkins.edu These findings highlight the complexity of the neurochemical changes induced by MPTP and the importance of time-course studies in radioligand binding experiments.
Enzyme Kinetics and Mechanism of Action Studies
Understanding the enzymatic processes involved in the bioactivation and mechanism of action of this compound is fundamental to comprehending its neurotoxicity. Enzyme kinetic studies have been essential in elucidating the role of monoamine oxidase (MAO) in the metabolic conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govresearchgate.net
It has been established that MPTP is a substrate for MAO-B, which oxidizes it to MPP+. nih.govresearchgate.net This conversion is a critical step in its neurotoxic pathway. The resulting MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. nih.govpnas.org
Kinetic studies have also characterized MPTP as a competitive and reversible inhibitor of MAO-A, with a Ki of 9 microM, and a less potent, noncompetitive inhibitor of MAO-B. nih.gov The inhibition of MAO-A by MPTP may play a role in its neurotoxic effects by protecting intraneuronal, extragranular dopamine from deamination. nih.gov Furthermore, analogues of MPTP have been studied to understand the structure-activity relationships for MAO inhibition, with findings indicating that the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) ring is crucial for time-dependent inhibition of MAO. nih.gov
Spectroscopic and Diffraction-Based Structural Characterization Techniques (e.g., X-ray Diffraction)
The structural characterization of this compound and its derivatives is essential for understanding their chemical properties and interactions with biological targets. Various spectroscopic and diffraction-based techniques are employed for this purpose.
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-phenyl-1,2,3,6-tetrahydropyridine has been documented, aiding in its identification and characterization. nih.gov Mass spectrometry is another critical tool, providing information about the mass and fragmentation pattern of the molecule, which is vital for its identification and for studying its metabolism. nih.gov
Advanced Chromatographic and Mass Spectrometric Analytical Techniques
Advanced analytical techniques are indispensable for the sensitive and specific quantification of this compound and its metabolites in biological matrices. Gas chromatography/mass spectrometry (GC/MS) has been a cornerstone in this area.
A sensitive GC/MS assay was developed to quantify 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+) in brain tissue. nih.gov This method involves the derivatization of MPTP with isobutyl chloroformate, while MPP+ is first reduced to 2H2-MPTP before derivatization. nih.gov The use of deuterated internal standards for both MPTP and MPP+ ensures accurate quantification. nih.gov This assay demonstrates high precision, with intra-assay coefficients of variation of 3.0% for MPTP and 5.6% for MPP+ in mouse brain tissue, and a detection limit of approximately 2 ng per sample for authentic MPTP. nih.gov Such methods are crucial for pharmacokinetic studies and for correlating compound levels with neurotoxic outcomes in preclinical models.
Future Research Trajectories and Therapeutic Perspectives for 4 1,2,3,6 Tetrahydropyridin 4 Yl Pyridine
Exploration of Novel Biological Targets and Therapeutic Areas
The tetrahydropyridine (B1245486) nucleus is a key structural motif in a variety of biologically active compounds, suggesting that derivatives of 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine could interact with a wide range of novel biological targets. auctoresonline.org Research has already identified tetrahydropyridine-based molecules as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), indicating potential applications in neurological disorders. nih.gov Furthermore, certain analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have been shown to be excellent substrates for monoamine oxidase B (MAO-B), which could be leveraged in the design of prodrugs for targeted delivery to the central nervous system. nih.govnih.gov
The therapeutic areas for pyridine (B92270) and its derivatives are extensive, encompassing antimicrobial, antiviral, anticancer, and anti-inflammatory applications. researchgate.netnih.gov This broad spectrum of activity encourages the investigation of this compound derivatives in these and other disease areas. For instance, the development of novel analogs could lead to new treatments for multidrug-resistant cancers or potent anti-inflammatory agents. auctoresonline.orgnih.gov
Table 1: Investigated Biological Targets and Therapeutic Areas for Tetrahydropyridine and Pyridine Derivatives
| Derivative Class | Biological Target | Potential Therapeutic Area |
|---|---|---|
| 4-(1-Aryltriazol-4-yl)-tetrahydropyridines | Metabotropic Glutamate Receptor 1 (mGluR1) | Neurological Disorders |
| 1-Methyl-4-substituted-1,2,3,6-tetrahydropyridines | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (as prodrugs) |
| Pyridine Analogs | P-glycoprotein | Multidrug Resistance in Cancer |
| N-benzoylamino-1,2,3,6-tetrahydropyridine derivatives | Undisclosed | Inflammation |
| Dihydropyridine (B1217469) and Pyridine Analogs | Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) | Cancer |
Optimization of Potency and Selectivity through Advanced SAR Studies
Structure-activity relationship (SAR) studies are crucial for refining the pharmacological profile of lead compounds. For derivatives of this compound, SAR studies can guide the modification of substituents to enhance potency and selectivity for a desired biological target. For example, research on 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C receptor agonists has demonstrated how systematic structural modifications can elucidate key interactions with the receptor. nih.gov
Similarly, extensive SAR studies on pyridine derivatives have led to the optimization of compounds as selective PPARγ modulators and M4 positive allosteric modulators, highlighting the importance of substituent placement and nature in achieving desired activity. nih.govnih.gov These studies often involve the synthesis of a library of analogs with variations at different positions of the pyridine or tetrahydropyridine ring to systematically probe the chemical space and identify compounds with improved therapeutic potential. nih.govdocumentsdelivered.com
Table 2: Examples of SAR-Guided Optimization of Pyridine and Tetrahydropyridine Derivatives
| Compound Series | Target | Key Optimization Findings |
|---|---|---|
| 4-Aryl-1,2,3,6-tetrahydropyridines | 5-HT₂C Receptor | Development of structure-activity relationships for agonist activity. nih.gov |
| 3- or 4-Pyridine Derivatives of DS-6930 | PPARγ | Identification of a novel intermediate agonist with robust efficacy. nih.gov |
| 2,3,6-Trisubstituted Pyridines | M4 Positive Allosteric Modulators | Discovery of potent and selective modulators with in vivo efficacy. nih.gov |
| 6-(Indol-2-yl)pyridine-3-sulfonamides | Hepatitis C (HCV) NS4B | Optimization of substituents to improve pharmacokinetic properties. researchgate.net |
Development of Innovative Synthetic Routes for Scalable Production
The advancement of novel therapeutic agents is contingent upon the development of efficient and scalable synthetic methodologies. For this compound and its derivatives, research into innovative synthetic routes is essential for enabling large-scale production for preclinical and clinical studies. Recent advancements in synthetic organic chemistry have led to the development of one-pot syntheses and other practical methods for creating substituted pyridines and tetrahydropyridines. rsc.orgdundee.ac.uk
Strategies for the scalable synthesis of key pyridine-containing intermediates, such as 4-(difluoromethyl)pyridin-2-amine, have been developed, demonstrating the feasibility of producing these building blocks in large quantities. unimi.it The development of such routes often focuses on using readily available starting materials, minimizing the number of synthetic steps, and avoiding harsh reaction conditions to ensure a cost-effective and environmentally friendly process. researchgate.netresearchgate.net
Integration of In Silico and Experimental Methodologies for Drug Discovery
The integration of computational and experimental approaches has become a cornerstone of modern drug discovery. For this compound derivatives, in silico methods such as molecular docking can predict the binding modes of these compounds to their biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.net These computational studies can prioritize which analogs to synthesize, saving time and resources.
Furthermore, in silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net These computational predictions are then validated through experimental studies, creating a synergistic cycle of design, synthesis, and testing that accelerates the drug discovery process. This integrated approach has been successfully applied to various pyridine-based compounds, including carbonic anhydrase inhibitors and potential anticancer agents. mdpi.comresearchgate.net
Table 3: Application of In Silico and Experimental Methods in Pyridine Derivative Drug Discovery
| Compound Class | In Silico Method | Experimental Validation | Outcome |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides | Molecular Docking | Carbonic Anhydrase Inhibition Assays | Identification of potent and selective inhibitors. mdpi.com |
| Imidazo[1,2-a]pyridine derivative | DFT, Molecular Docking, ADME Prediction | N/A (Theoretical Study) | Suggestion of potential as an inhibitor for Alzheimer's disease-related enzymes. nih.gov |
| 4-Thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives | Molecular Docking | EGFR and VEGFR-2 Inhibition Assays | Discovery of dual inhibitors with potential anticancer activity. nih.gov |
| 4-Hydroxyquinazoline Derivatives | Molecular Docking and Dynamics | Cytotoxicity and PARP Inhibition Assays | Identification of a potent PARP inhibitor that can overcome drug resistance. mdpi.com |
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use antiproliferative assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) with IC₅₀ calculations. For example, imidazo[1,2-a]pyridine analogues showed IC₅₀ values of 5–10 µM . Pair this with receptor binding assays (e.g., 5-HT₁A or SERT affinities via radioligand displacement, as in Table 1 of ).
Advanced Research Questions
Q. How can structural modifications enhance 5-HT₁A receptor binding affinity while minimizing off-target effects?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to improve lipophilicity (logP < 3.5) and blood-brain barrier penetration .
- Side-chain engineering : Replace glutarate with solvates (e.g., polymorphic forms in ) to modulate pharmacokinetics.
- Selectivity screening : Compare binding data against dopamine D₂ and adrenergic α₁ receptors to identify specificity .
Q. How should researchers resolve contradictions in reported antiproliferative data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and normalize to reference compounds like doxorubicin.
- Validate mechanisms : Perform RNA-seq to confirm apoptosis pathways (e.g., Bax/Bcl-2 ratio changes) .
- Control variables : Test under hypoxia (1% O₂) vs. normoxia, as hypoxia can reduce efficacy by 30–50% .
Q. What analytical techniques are critical for detecting degradation products in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate metabolites. Monitor m/z 243 [M+H-C₄H₉OCO]⁺ for tert-butyl cleavage products .
- NMR tracking : ¹H-NMR (400 MHz, DMSO-d₆) to detect oxidation at δ 6.8–7.2 ppm (pyridine ring protons) .
Q. How can computational modeling guide the design of multi-target ligands?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding poses at 5-HT₁A (PDB: 7E2Z) and SERT (PDB: 6DZZ). Prioritize compounds with ΔG < -9 kcal/mol .
- QSAR analysis : Corrogate steric parameters (e.g., molar refractivity > 80) with IC₅₀ values from .
Key Challenges & Solutions
- Challenge : Low aqueous solubility (<0.1 mg/mL).
Solution : Formulate as hydrochloride salts (e.g., dihydrochloride form in ) or use cyclodextrin inclusion complexes. - Challenge : Metabolic instability in hepatic microsomes.
Solution : Introduce methyl groups at C-2/C-6 to block CYP3A4-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
